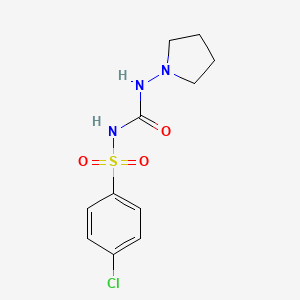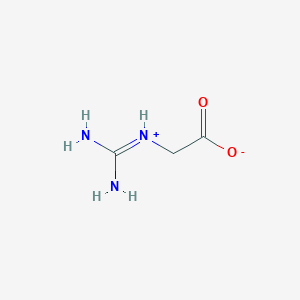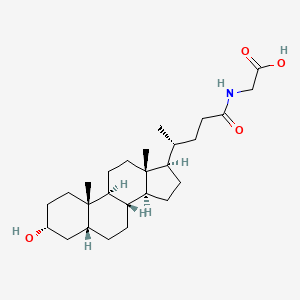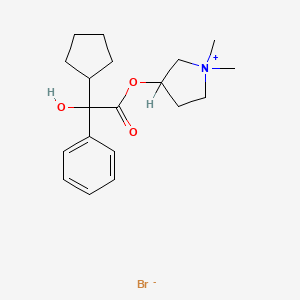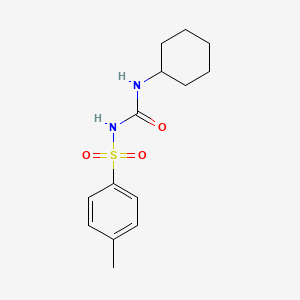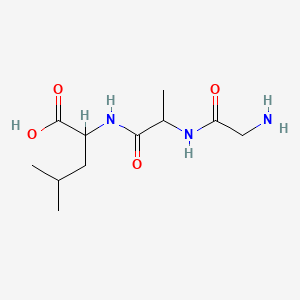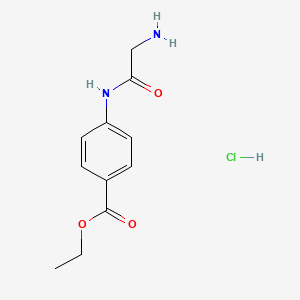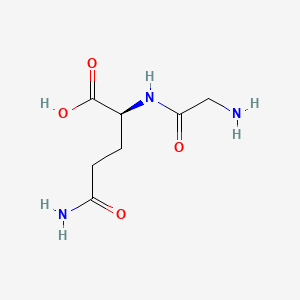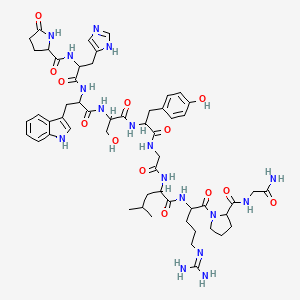
Gonadorelin
概要
説明
Gonadorelin is a synthetic decapeptide that is identical to gonadotropin-releasing hormone (GnRH) found in the body . It stimulates the pituitary gland to release other hormones including luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important for proper development in children and fertility in adults .
Molecular Structure Analysis
Gonadorelin has a molecular formula of C55H75N17O13 and a molecular weight of 1182.3 g/mol . It comprises pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, glycyl, leucyl, arginyl, prolyl, and glycinamide residues joined in sequence .Chemical Reactions Analysis
The degradation kinetics of Gonadorelin were investigated systematically with reversed-phase high-performance liquid chromatography . The gonadorelin concentration and the concentrations of acetate, phosphate, borate, and carbonate buffer have no influence on the decomposition rate of the analyte .Physical And Chemical Properties Analysis
Gonadorelin is a ten-membered synthetic oligopeptide . It is an oligopeptide and a peptide hormone .科学的研究の応用
Hormone Release
Gonadorelin is responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary . In the pituitary, GnRH stimulates the synthesis and release of FSH and LH, a process that is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .
Evaluating Pituitary Function
Gonadorelin is used to evaluate the functional capacity and response of the gonadotropes of the anterior pituitary . It is also used for evaluating residual gonadotropic function of the pituitary following removal of a pituitary tumor by surgery and/or irradiation .
Ovulation Induction
Gonadorelin is associated with ovulation induction therapy . It plays a crucial role in the complex process of follicular growth, ovulation, and corpus luteum maintenance in the female .
Spermatogenesis
Gonadorelin plays a vital role in spermatogenesis in males . It controls this process through the release of FSH and LH, which are essential hormones for the production of sperm .
Anti-Doping Controls
Gonadorelin has been recently listed among the substances banned in sports by the World Anti-doping Agency (WADA) since its misuse by male athletes triggers testosterone increase . Therefore, it is used in anti-doping controls to detect its presence .
Biomimetic Enzyme-Linked Immunoassay (BELISA)
A biomimetic enzyme-linked immunoassay (BELISA) for the analysis of gonadorelin has been developed . This assay involves the growth of a polynorepinephrine (PNE)–based molecularly imprinted polymer (MIP) directly on microwells . Gonadorelin quantification was accomplished via a colorimetric indirect competitive bioassay involving the competition between biotinylated gonadorelin linked to the signal reporter and the unlabeled analyte .
Peptide Reconstitution
Gonadorelin is used in peptide reconstitution, enabling precise calculations and ensuring the integrity of peptide reconstitution . This provides an essential framework upon which sophisticated research methodologies can be developed and applied .
Drug Discovery and Development
Gonadorelin is used in drug discovery and development processes . Its mechanism of action and pharmacodynamics are studied to develop new drugs and therapies .
作用機序
Target of Action
Gonadorelin, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .
Mode of Action
Gonadorelin acts similarly to naturally occurring GnRH. It stimulates the synthesis and release of LH from the anterior pituitary gland . FSH production and release are also increased by gonadorelin, but to a lesser degree . The interaction of gonadorelin with its targets leads to increased levels of LH and FSH, which in turn stimulate the gonads and sex organs to produce reproductive hormones .
Biochemical Pathways
The primary biochemical pathway affected by gonadorelin is the hypothalamic-pituitary-gonadal axis . Gonadorelin stimulates the synthesis and release of FSH and LH in the pituitary gland. This process is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . The pulsatility of GnRH secretion is necessary to ensure correct reproductive function .
Pharmacokinetics
It’s known that gonadorelin has a short half-life, which necessitates the use of infusion pumps for its clinical use .
Result of Action
The molecular and cellular effects of gonadorelin’s action involve the stimulation of reproductive hormone production. By increasing the levels of LH and FSH, gonadorelin triggers the gonads and sex organs to produce reproductive hormones . This leads to a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .
Action Environment
It’s known that the frequency and amplitude of gnrh pulses, as well as the feedback of androgens and estrogens, play a crucial role in controlling the synthesis and release of fsh and lh . This suggests that factors affecting these parameters could potentially influence the action of gonadorelin.
Safety and Hazards
Gonadorelin is suspected of damaging fertility and the unborn child . It causes damage to organs (Endocrine system) through prolonged or repeated exposure if swallowed . It is recommended to obtain special instructions before use, not to breathe mist or vapors, wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and wear protective gloves/ protective clothing/ eye protection/ face protection .
将来の方向性
There is a continued need for novel therapies to improve care for patients suffering with infertility . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility, leading to improved clinical outcomes, less invasive routes of administration, and decreased treatment-related side-effects .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-AQJXLSMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51952-41-1 (Hydrochloride), 52699-48-6 (Acetate) | |
| Record name | Gonadorelin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20873490 | |
| Record name | Luteinizing hormone-releasing factor (swine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gonadorelin hydrochloride | |
CAS RN |
9034-40-6, 33515-09-2 | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009034406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Luteinizing hormone-releasing factor (swine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gonadorelin interact with its target and what are the downstream effects?
A1: Gonadorelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH). [] It acts as an agonist at the GnRH receptor in the anterior pituitary gland. [] Binding of Gonadorelin to this receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ] These hormones play crucial roles in regulating reproductive processes, including ovulation and spermatogenesis. []
Q2: What is the molecular formula and weight of Gonadorelin?
A2: Gonadorelin has the molecular formula C55H75N17O13 and a molecular weight of 1182.3 g/mol. []
Q3: Is there spectroscopic data available for Gonadorelin?
A3: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like mass spectrometry (LC-MS, FAB-MS) have been employed to identify Gonadorelin and its degradation products. [, ]
Q4: What is known about the stability of Gonadorelin in aqueous solutions?
A4: Gonadorelin exhibits degradation in aqueous solutions, influenced by factors like pH, temperature, and ionic strength. [] Its stability is highest at a pH of 5-5.5. [] Degradation pathways include deamidation, hydrolysis, debutylation, and epimerization. [, ]
Q5: How does the formulation of Gonadorelin impact its stability?
A5: The provided research highlights the importance of formulation for Gonadorelin stability. Lyophilized Gonadorelin acetate demonstrates superior stability compared to the hydrochloride salt. [] Research is ongoing to develop formulations with enhanced stability and bioavailability. []
Q6: How do structural modifications of Gonadorelin affect its activity and potency?
A6: Research into Gonadorelin analogues like buserelin, goserelin, and triptorelin reveals the impact of structural changes on degradation pathways and potentially on receptor binding affinity. [] Specific modifications influence the susceptibility to deamidation, debutylation, and hydrolysis. []
Q7: What is the relationship between Gonadorelin dose and LH release?
A7: Studies using bovine anterior pituitary cell cultures indicate a dose-dependent increase in LH secretion with increasing Gonadorelin concentrations. [] This underscores the compound's ability to stimulate LH release in a controlled manner. []
Q8: Does the administration route of Gonadorelin influence its effects?
A8: Comparing intramuscular, intravaginal, and subcutaneous routes of Gonadorelin administration reveals varying efficacies in inducing ovulation and LH release in different animal models. [, , , , ] This highlights the importance of route optimization for desired therapeutic outcomes. [, , , , ]
Q9: What in vitro models have been used to study Gonadorelin's effects?
A9: Bovine anterior pituitary cell cultures provide a valuable in vitro model to study Gonadorelin's effects on LH and FSH secretion in a controlled environment. [] This approach enables researchers to investigate dose-responses and cellular mechanisms. []
Q10: What animal models have been employed in Gonadorelin research?
A10: A range of animal models, including cattle, mares, sheep, goats, rabbits, and llamas, have been used to investigate Gonadorelin's effects on reproductive processes like ovulation, luteal development, and pregnancy rates. [, , , , , , , , , , , ] These models help bridge the gap between in vitro findings and clinical applications. [, , , , , , , , , , , ]
Q11: What is known about the safety profile of Gonadorelin?
A11: While generally considered safe, rare cases of anaphylaxis following Gonadorelin administration have been reported. [] This underscores the need for caution and appropriate medical supervision during its use. []
Q12: What analytical methods are employed to quantify Gonadorelin?
A12: High-performance liquid chromatography (HPLC) plays a crucial role in determining the purity and stability of Gonadorelin in various formulations. [] Mass spectrometry techniques, including LC-MS and FAB-MS, are instrumental in identifying Gonadorelin and characterizing its degradation products. [, ] Radioimmunoassay (RIA) is another technique employed to measure hormone levels, such as testosterone, in response to Gonadorelin treatment. []
Q13: Are there alternatives to Gonadorelin for inducing ovulation?
A13: Research explores alternative approaches for ovulation induction, including natural mating and the use of other hormones like equine chorionic gonadotropin (eCG). [, ] Comparing the efficacy and practicality of these methods is crucial for optimizing reproductive management strategies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


